![molecular formula C9H18ClNO B2446218 2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride CAS No. 2418658-60-1](/img/structure/B2446218.png)

2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

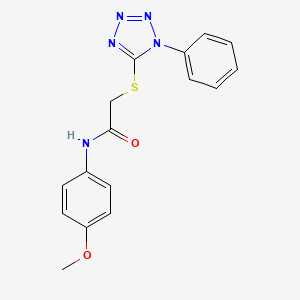

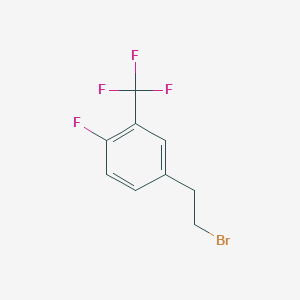

“2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride” is a chemical compound with the CAS Number: 2411312-48-4 . Its linear formula is C7H14CLNO .

Synthesis Analysis

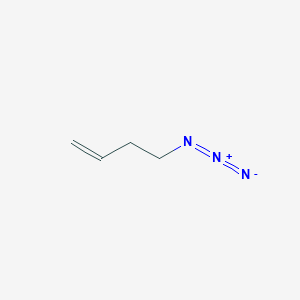

The synthesis of 2-oxabicyclo[2.2.2]octane, a core component of the compound, involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This core is incorporated into the structure of drugs like Imatinib and Vorinostat (SAHA) instead of the phenyl ring .Molecular Structure Analysis

The Inchi Code for the compound is 1S/C9H17NO.ClH/c1-8-2-4-9(6-10,5-3-8)7-11-8;/h2-7,10H2,1H3;1H .Chemical Reactions Analysis

The compound is a new bioisostere of the phenyl ring . The design of the structure is based on the analysis of the advantages and disadvantages of the previously used bioisosteres: bicyclo[1.1.1]pentane, bicyclo[2.2.2] octane, and cubane .Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.21 . It is a powder at room temperature .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

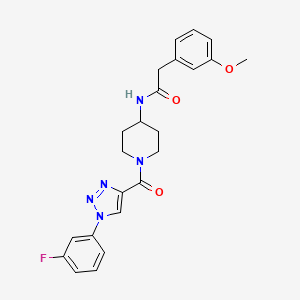

The design and synthesis of 2-oxabicyclo[2.2.2]octane (2-OBA) as a saturated bioisostere were based on an analysis of previously used bioisosteres, including bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane . Researchers have incorporated the 2-OBA core into existing drugs, resulting in notable improvements:

a. Imatinib (Gleevec) Derivative:Polymer Chemistry

Apart from its role in drug discovery, 2-OBA has applications in polymer chemistry:

- Ring-Opening Polymerization (ROP) : Researchers have investigated the ROP of 2-oxabicyclo[2.2.2]octan-3-one (a derivative of 2-OBA) under different conditions. Initiating the ROP using n-butyl lithium or catalyzing it with trifluoromethanesulfonic acid (TfOH) yielded polymers containing all cis-1,4 disubstituted cyclohexane rings .

Conclusion

2-OBA expands the repertoire of available saturated bioisosteres for aromatic rings, making it a valuable tool in drug discovery and materials science. Its unique properties offer exciting possibilities for future research and development.

Safety and Hazards

properties

IUPAC Name |

2-(2-oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c10-6-5-9-3-1-8(2-4-9)11-7-9;/h8H,1-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDJLYVMXGUOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Oxabicyclo[2.2.2]octan-4-yl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butyl-3-[(3,4-dimethoxyphenyl)amino]-1,2,4-triazin-5-ol](/img/structure/B2446139.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2446140.png)

![2-Amino-2-[4-[3-(dimethylamino)propoxy]phenyl]acetic acid](/img/structure/B2446146.png)

![2,3-diethoxy-6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2446149.png)

![N-[(5-Methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2446153.png)

![6-oxo-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2446154.png)

![1-[2-(4-bromophenyl)-2-oxoethyl]-3-(3,4,5-trimethoxyphenyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)